4-Benzyl-1-(2-chloroethyl)piperidine;hydrochloride
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Overview
Description
4-Benzyl-1-(2-chloroethyl)piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2-chloroethyl)piperidine;hydrochloride typically involves the reaction of 4-benzylpiperidine with 2-chloroethyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactions and other advanced techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(2-chloroethyl)piperidine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Benzyl-1-(2-chloroethyl)piperidine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to study its effects on biological systems and potential therapeutic applications.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(2-chloroethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features.
1-(2-Chloroethyl)piperidine: Another piperidine derivative with a chloroethyl group.
4-Benzyl-1-(2-phenoxyethyl)piperidine hydrochloride: A compound with a phenoxyethyl group instead of a chloroethyl group.
Uniqueness
4-Benzyl-1-(2-chloroethyl)piperidine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62124-29-2 |
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Molecular Formula |
C14H21Cl2N |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
4-benzyl-1-(2-chloroethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H20ClN.ClH/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13;/h1-5,14H,6-12H2;1H |
InChI Key |
KTZCQMKFRXGOMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCl.Cl |
Origin of Product |
United States |
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